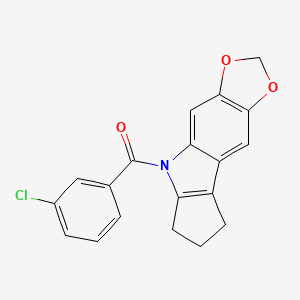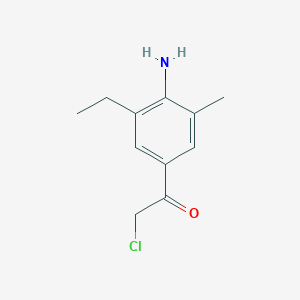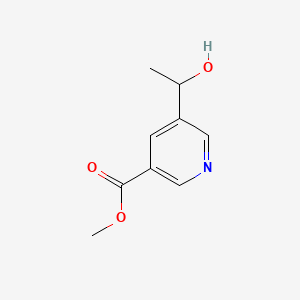![molecular formula C7H8N2O B13963617 1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine CAS No. 502494-13-5](/img/structure/B13963617.png)
1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-[1,3]oxazolo[3,4-a][1,3]diazepine is a heterocyclic compound with a unique structure that combines an oxazole ring fused to a diazepine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3]oxazolo[3,4-a][1,3]diazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amino acid derivative with an oxazole precursor under acidic conditions. For instance, the coupling reaction of Fmoc-glycine with ethyl 2-amino-2-cyanoacetate followed by treatment with hydrogen chloride gas in anhydrous acetone can produce the oxazole ring, which is then further cyclized to form the diazepine structure .
Industrial Production Methods: Industrial production of 1H-[1,3]oxazolo[3,4-a][1,3]diazepine may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of more efficient catalysts can be employed to scale up the production .
Análisis De Reacciones Químicas
Types of Reactions: 1H-[1,3]oxazolo[3,4-a][1,3]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the diazepine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of oxazolo-diazepine diones.
Reduction: Formation of reduced oxazolo-diazepine derivatives.
Substitution: Formation of N-alkylated oxazolo-diazepines.
Aplicaciones Científicas De Investigación
1H-[1,3]oxazolo[3,4-a][1,3]diazepine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a therapeutic agent in treating neurological disorders and infections.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 1H-[1,3]oxazolo[3,4-a][1,3]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
- 1H-[1,3]oxazolo[3,4-a][1,4]diazepine
- 1H-[1,3]oxazolo[3,4-d][1,4]oxazin-1-one
- 1H-[1,3]oxazolo[3,4-b][1,4]benzodiazepine
Uniqueness: 1H-[1,3]oxazolo[3,4-a][1,3]diazepine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable scaffold for drug discovery and material science .
Propiedades
Número CAS |
502494-13-5 |
|---|---|
Fórmula molecular |
C7H8N2O |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
1,7-dihydro-[1,3]oxazolo[3,4-a][1,3]diazepine |
InChI |
InChI=1S/C7H8N2O/c1-2-4-9-6-10-5-7(9)8-3-1/h1-5,8H,6H2 |
Clave InChI |
PMXOVRTWOQFVTQ-UHFFFAOYSA-N |
SMILES canónico |
C1N2C=CC=CNC2=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)

